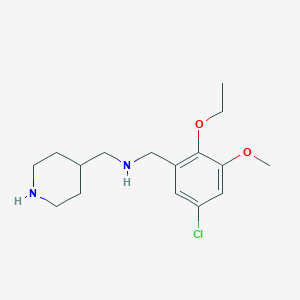![molecular formula C23H22FN5O2 B271668 2-(2-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine](/img/structure/B271668.png)
2-(2-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine is a chemical compound that belongs to the family of selective serotonin reuptake inhibitors (SSRIs). It is commonly known as fluoxetine, which is an antidepressant medication that is used to treat major depressive disorder, obsessive-compulsive disorder, bulimia nervosa, and panic disorder.
Mécanisme D'action
2-(2-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine works by selectively inhibiting the reuptake of serotonin, a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. By increasing the availability of serotonin in the brain, fluoxetine helps to alleviate symptoms of depression and other psychiatric disorders.
Biochemical and Physiological Effects
Fluoxetine has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in promoting the growth and survival of neurons in the brain. Additionally, it has been found to increase the levels of gamma-aminobutyric acid (GABA), a neurotransmitter that helps to regulate anxiety and stress. Fluoxetine has also been shown to decrease the levels of cortisol, a hormone that is associated with stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using fluoxetine in lab experiments is its well-established pharmacological profile. It has been extensively studied and its mechanism of action is well understood. Additionally, it has been shown to have a good safety profile, with relatively few side effects. However, one of the limitations of using fluoxetine in lab experiments is its potential for non-specific effects. Because it affects multiple neurotransmitter systems, it can be difficult to isolate the specific effects of fluoxetine in some experiments.
Orientations Futures
There are several future directions for research on 2-(2-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine. One area of research is the development of more selective serotonin reuptake inhibitors that target specific serotonin receptors. Another area of research is the investigation of fluoxetine's potential therapeutic effects in other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, research could focus on identifying biomarkers that can predict individual response to fluoxetine, which could help to improve treatment outcomes.
Méthodes De Synthèse
The synthesis of 2-(2-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine involves the reaction of 3-(4-(4-fluorophenyl)piperidin-1-yl)propan-1-ol with 3-methoxy-4-(1-phenyltetrazol-5-yloxy)benzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified by column chromatography to obtain the final product.
Applications De Recherche Scientifique
2-(2-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine has been extensively studied for its antidepressant properties. It has also been investigated for its potential therapeutic effects in other psychiatric disorders such as anxiety disorders, eating disorders, and post-traumatic stress disorder. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
2-(2-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine |
|---|---|
Formule moléculaire |
C23H22FN5O2 |
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
2-(2-fluorophenyl)-N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]ethanamine |
InChI |
InChI=1S/C23H22FN5O2/c1-30-22-15-17(16-25-14-13-18-7-5-6-10-20(18)24)11-12-21(22)31-23-26-27-28-29(23)19-8-3-2-4-9-19/h2-12,15,25H,13-14,16H2,1H3 |
Clé InChI |
JFNOZFOJQVZPLE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCCC2=CC=CC=C2F)OC3=NN=NN3C4=CC=CC=C4 |
SMILES canonique |
COC1=C(C=CC(=C1)CNCCC2=CC=CC=C2F)OC3=NN=NN3C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-{[4-(Methylthio)benzyl]amino}propyl)amino]ethanol](/img/structure/B271585.png)
![2-{[3-(Benzylamino)propyl]amino}ethanol](/img/structure/B271587.png)
![N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B271588.png)



![N-(3-bromo-4-ethoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271592.png)
![N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271593.png)
![N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271594.png)

![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B271596.png)
![N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B271601.png)
![2-[(Cycloheptylamino)methyl]benzoic acid](/img/structure/B271606.png)
